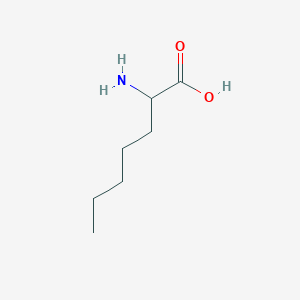

(S)-2-Aminoheptanoic acid

Descripción general

Descripción

(S)-2-Aminoheptanoic acid, also known as (S)-2-amino-heptanoic acid or (S)-2-amino-caproic acid, is an important organic compound and a building block for the development of many synthetic compounds. It is a non-proteinogenic amino acid, meaning it is not one of the 20 amino acids that are used to make proteins, but it can be used as a precursor for the synthesis of a variety of compounds. It is a chiral molecule, meaning it has two mirror-image forms, (S)-2-aminoheptanoic acid (or (S)-2-amino-caproic acid) and (R)-2-aminoheptanoic acid (or (R)-2-amino-caproic acid). (S)-2-aminoheptanoic acid has a wide range of applications in biochemistry, biology, and medicine, and is widely used in the synthesis of pharmaceuticals, peptides, and other compounds.

Aplicaciones Científicas De Investigación

Bioplastic Production

(S)-2-Aminoheptanoic acid, along with other nonnatural straight-chain amino acids like 6-aminocaproate and 7-aminoheptanoate, shows potential as a monomer in the synthesis of polymeric bioplastics. These amino acids are ideal due to their primary amine and carboxylic acid functional groups, which are conducive to polymerization. An artificial iterative carbon-chain-extension cycle in Escherichia coli has been developed for producing these amino acids, demonstrating a new strategy for accessing medium-chain organic acids with various functional groups (Cheng et al., 2019).

Solid-State Phase Behavior

The polymorphic behavior of dl-2-aminoheptanoic acid (dl-AHE), a linear aliphatic amino acid, has been explored using various characterization techniques. The study identified five new polymorphic forms of dl-AHE, connected by four fully reversible solid-state phase transitions. These forms involve shifts of bilayers and/or conformational changes in the aliphatic chain, providing insights into the solid-state phase behavior of linear aliphatic amino acids (Smets et al., 2017).

Prostaglandin Mimics

A series of N-acyl-N-alkyl-7-aminoheptanoic acids, which can be regarded as 8-aza-11,12-secoprostaglandins, have been synthesized and evaluated for their biological activity. These compounds have been shown to stimulate cAMP formation and exhibit prostaglandin-like effects in certain biological systems (Jones et al., 1977).

Synthesis of Protected Derivatives

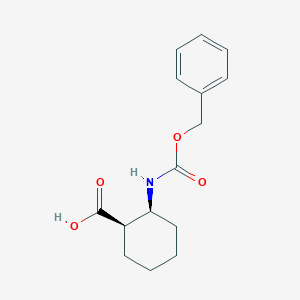

Orthogonally protected derivatives of (2R,3R,4S)-4,7-diamino-2,3-dihydroxyheptanoic acid, a novel amino acid residue in biologically active marine peptides, have been synthesized. This efficient preparation from a commercially available L-ornithine derivative provides a route to access these unusual amino acids for further research and applications (Jeon et al., 2006).

Hydrophobic Structural Elements

6-Aminohexanoic acid, closely related to (S)-2-aminoheptanoic acid, is an ω-amino acid with significant importance in the chemical synthesis of modified peptides and the polyamide synthetic fibers industry. Its role as a linker in various biologically active structures emphasizes its utility in structural and functional applications in biochemistry and materials science (Markowska et al., 2021).

Propiedades

IUPAC Name |

(2S)-2-aminoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-2-3-4-5-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFMDVXONNIGBC-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415624 | |

| Record name | (S)-2-Aminoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Aminoheptanoic acid | |

CAS RN |

44902-02-5 | |

| Record name | (S)-2-Aminoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminoheptanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0094649 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

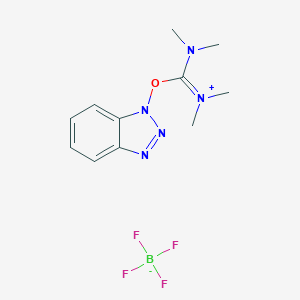

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

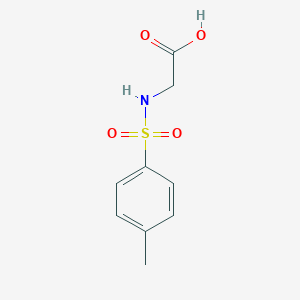

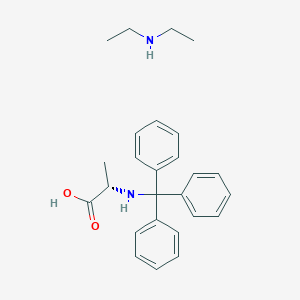

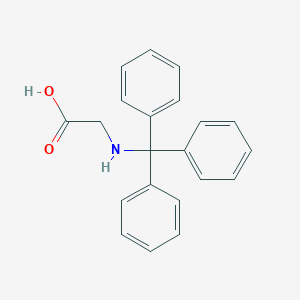

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Benzylsulfanyl-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B554621.png)